molecular formula C10H19O5P B2764616 Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate CAS No. 19945-56-3

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

Cat. No. B2764616
CAS RN: 19945-56-3
M. Wt: 250.231
InChI Key: UBBRMCHLUWPZKH-UHFFFAOYSA-N
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Description

“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” is a complex organic compound. It is a type of phosphonate, which are organic compounds containing a phosphonate group . Phosphonates are often used in various biomedical applications as they serve as suitable non-hydrolyzable phosphate mimics .


Synthesis Analysis

The synthesis of phosphonates has been studied extensively. A paper published in the Journal of Molecular Modeling discusses the selective esterification of phosphonic acids . The paper reports straightforward and selective synthetic procedures for mono- and diesterification of phosphonic acids . Triethyl orthoacetate was found to be the best reagent as well as a solvent for the performed transformations .


Chemical Reactions Analysis

The chemical reactions involving phosphonates have been studied. For instance, the microwave dealkylation of trimethyl- and triethyl phosphonoacetate is greatly accelerated in aprotic solvents having both low and high dialectric constants .

Scientific Research Applications

Antimicrobial Agents

“Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate” and its derivatives have been studied for their potential as antimicrobial agents . For example, organophosphonates obtained from palladium-catalyzed α, β-homodiarylation of vinyl esters have shown promising results against Escherichia coli bacterial strains . These compounds may serve as new substitutes for commonly used antibiotics, especially considering the increasing resistance of bacteria to various drugs and antibiotics .

Hydrolysis Studies

The hydrolysis of phosphinates and phosphonates, including “Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate”, is a significant area of research . These processes can take place under both acidic and basic conditions . The hydrolysis of P-esters is a challenging task because, in most cases, the optimized reaction conditions have not yet been explored .

Biological Activity

Phosphinic and phosphonic acids, which can be prepared from their esters by hydrolysis or dealkylation, are known for their biological activity . They are known as antibacterial agents , and some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus .

CNS Therapeutics

Some P-esters are known as glutamate and GABA-based CNS therapeutics . Glutamate is a main excitatory neurotransmitter, so agonists of the metabotropic glutamate receptor can be new therapeutic targets for brain disorders (schizophrenia, Parkinson’s disease, pain) . GABA is a main inhibitory neurotransmitter which is responsible for neurological disorders (epilepsy, anxiety disorders) .

Bone Density Improvement

Dronates, a type of P-esters, are known to increase the mineral density in bones .

Anticancer Agents

Some P-esters include anticancer agents . They have been studied for their potential in treating various types of cancer .

Safety and Hazards

The safety data sheet for similar compounds such as “Diethyl ether” and “Diethyl methylphosphonate” provide information on the hazards, precautions, and first-aid measures associated with these compounds .

Future Directions

Phosphonates have a large number of applications in agriculture and medicine . Therefore, the study and development of new phosphonates and their derivatives, including “Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate”, could have significant implications for these fields .

Mechanism of Action

Target of Action

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is a complex organic compoundSimilar compounds, such as diethyl 4-methylbenzylphosphonate, have been found to interact with enzymes like parathion hydrolase in organisms like brevundimonas diminuta and flavobacterium sp .

Biochemical Pathways

Related compounds have been implicated in the methylerythritol 4-phosphate (mep) pathway . This pathway is involved in the synthesis of isoprenoid precursors, which are essential for a variety of biological functions.

properties

IUPAC Name

methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBRMCHLUWPZKH-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=CC(=O)OC)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

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